molecular formula C12H12N2OS B13779209 Acetophenone, 2-(1-imidazolyl)-4'-(methylthio)- CAS No. 73932-11-3

Acetophenone, 2-(1-imidazolyl)-4'-(methylthio)-

Cat. No.: B13779209
CAS No.: 73932-11-3
M. Wt: 232.30 g/mol
InChI Key: XOCANYCBIQEMJX-UHFFFAOYSA-N
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Description

Acetophenone, 2-(1-imidazolyl)-4’-(methylthio)- is a chemical compound that features an acetophenone core substituted with an imidazole ring and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Nucleophilic substitution: reactions where the imidazole ring is introduced to the acetophenone core.

    Thioether formation: to attach the methylthio group.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 2-(1-imidazolyl)-4’-(methylthio)- can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetophenone core can be reduced to form alcohols.

    Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Acetophenone, 2-(1-imidazolyl)-4’-(methylthio)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential antifungal and antibacterial properties.

    Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Acetophenone, 2-(1-imidazolyl)-4’-(methylthio)- involves its interaction with biological molecules through its imidazole ring, which can bind to metal ions and participate in hydrogen bonding. This allows it to inhibit certain enzymes or disrupt microbial cell walls, leading to its potential antifungal and antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

  • Acetophenone, 2-(1-imidazolyl)-2-(phenylthio)-
  • 2-(1-Imidazolyl)acetonitrile

Uniqueness

Acetophenone, 2-(1-imidazolyl)-4’-(methylthio)- is unique due to the presence of both an imidazole ring and a methylthio group, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its specific substitution pattern allows for unique interactions with biological targets and chemical reagents.

Properties

CAS No.

73932-11-3

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

2-imidazol-1-yl-1-(4-methylsulfanylphenyl)ethanone

InChI

InChI=1S/C12H12N2OS/c1-16-11-4-2-10(3-5-11)12(15)8-14-7-6-13-9-14/h2-7,9H,8H2,1H3

InChI Key

XOCANYCBIQEMJX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CN2C=CN=C2

Origin of Product

United States

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